(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid

Description

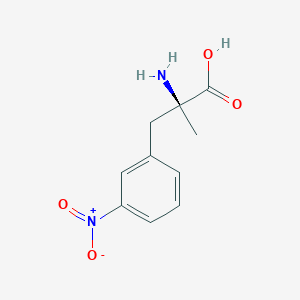

(2S)-2-Amino-2-methyl-3-(3-nitrophenyl)propanoic acid is a non-proteinogenic β-methyl-substituted aromatic amino acid characterized by a nitro group at the meta position of the phenyl ring. Its molecular formula is C₁₀H₁₂N₂O₄ (molecular weight: 224.21 g/mol). The nitro group confers strong electron-withdrawing effects, impacting electronic distribution and reactivity .

Properties

IUPAC Name |

(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-3-2-4-8(5-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFGGLYMLNDZAM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302310 | |

| Record name | α-Methyl-3-nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215092-14-0 | |

| Record name | α-Methyl-3-nitro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215092-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-3-nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde, methylamine, and a suitable chiral catalyst.

Formation of Intermediate: The initial step involves the condensation of 3-nitrobenzaldehyde with methylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Chiral Resolution: The resulting amine is subjected to chiral resolution using a chiral catalyst to obtain the desired (2S)-enantiomer.

Final Step:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs

Key Observations :

- Protective groups (e.g., phthaloyl in ) alter solubility and stability, making such derivatives useful in synthetic intermediates .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | (2S)-2-Amino-3-(3-nitrophenyl)propanoic acid | L-Tryptophan | Levodopa |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 224.21 | 210.19 | 204.23 | 197.20 |

| LogP (Predicted) | ~0.5 (moderate lipophilicity) | ~0.3 | -1.16 (hydrophilic) | -1.44 (hydrophilic) |

| Solubility | Low in water (nitro group) | Moderate (polar nitro group) | High (indole polarity) | Moderate (diol groups) |

| pKa (α-COOH) | ~2.1 | ~2.2 | 2.38 | 2.32 |

| pKa (α-NH₃⁺) | ~9.5 | ~9.6 | 9.39 | 8.72 |

Analysis :

- The β-methyl group slightly increases hydrophobicity (higher LogP) compared to non-methylated analogs .

- The nitro group reduces basicity of the amino group compared to Levodopa’s dihydroxyphenyl moiety, which enhances metal chelation and antioxidant activity .

Enzymatic Interactions

- Antifungal Tripeptides (): Nitro-substituted aromatic amino acids are incorporated into tripeptides to enhance antifungal activity via redox interactions. The nitro group may act as an electron sink, disrupting microbial electron transport chains .

- Neurotoxicity Considerations: BMAA () demonstrates neurotoxicity via excitatory amino acid receptors. While the target compound’s nitro group differs from BMAA’s methylamino group, both could exhibit CNS penetration, though steric effects from the β-methyl group may limit binding .

Pharmacological Potential

- Levodopa Comparison: Levodopa’s dihydroxyphenyl group is critical for dopamine biosynthesis. The nitro group in the target compound lacks this metabolic pathway but may serve as a nitric oxide (NO) donor under reductive conditions .

- Protective Group Utility: The phthaloyl derivative () highlights synthetic strategies to stabilize reactive amino groups during peptide synthesis .

Biological Activity

(2S)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid, also known as 3-nitro-L-tyrosine, is a non-proteinogenic amino acid that has garnered interest due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The structural formula of this compound can be represented as follows:

- Chiral Center : The second carbon atom is a chiral center.

- Functional Groups : It contains:

- An amino group (-NH₂)

- A carboxyl group (-COOH)

- A nitrophenyl group, which is crucial for its biological interactions.

This configuration allows for significant interactions at the molecular level, influencing various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrophenyl group enables π-π stacking interactions with aromatic residues in proteins, while the amino and carboxyl groups facilitate hydrogen bonding with polar residues. These interactions can modulate the activity of target proteins, affecting several biochemical pathways, particularly those related to neurotransmission and inflammation.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Studies have shown that it can influence neurotransmitter release and may protect against oxidative stress in neuronal cells.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated activity against various bacterial strains, indicating potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 5 |

| Bacillus subtilis | 15 |

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Properties

Additionally, this compound has been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines in vitro, suggesting a role in modulating inflammatory responses.

Case Studies

- Neuroprotection in Animal Models : A study evaluated the neuroprotective effects of this compound in a rat model of neurodegeneration. The results indicated that treatment with this compound significantly reduced neuronal loss and improved cognitive function compared to control groups.

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of this compound against multidrug-resistant strains. The findings revealed that it effectively inhibited growth in several resistant bacterial strains, demonstrating its potential utility in treating infections caused by resistant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.